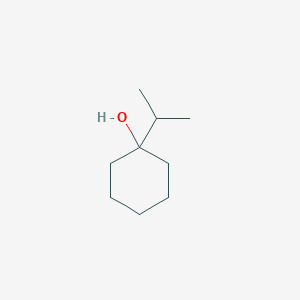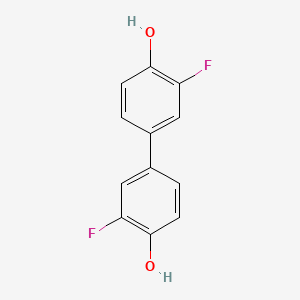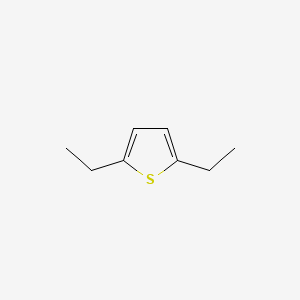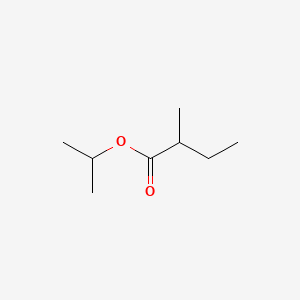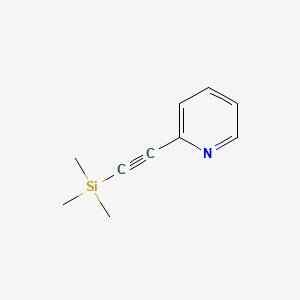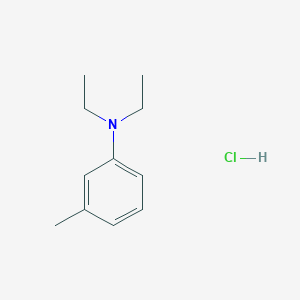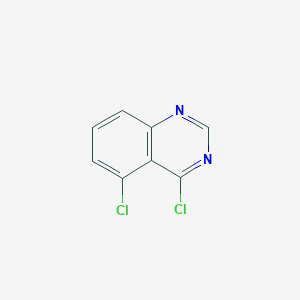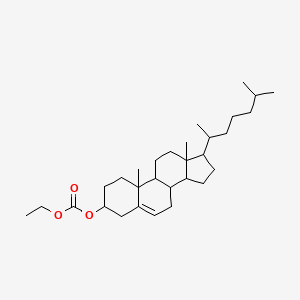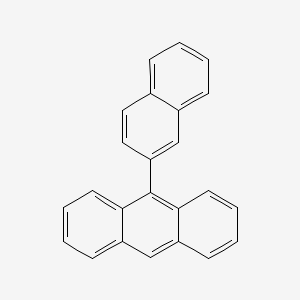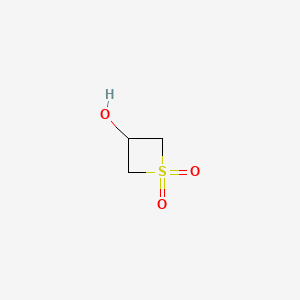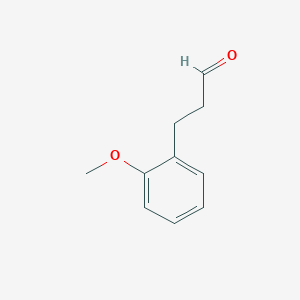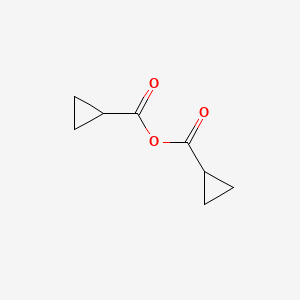
环丙烷羧酸酐
描述
Cyclopropanecarboxylic acid anhydride is a chemical compound that is derived from cyclopropanecarboxylic acid . It is a colorless, crystalline substance and is used in various chemical reactions due to its unique structure .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid, a precursor to the anhydride, typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular formula of Cyclopropanecarboxylic acid anhydride is C8H10O3 . It consists of a cyclopropane fused to a carboxylic acid group . The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain .Chemical Reactions Analysis
Cyclopropanecarboxylic acid, from which the anhydride is derived, can participate in various organic reactions due to the presence of the carboxylic acid functional group . Its reactive carboxylic acid group can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .Physical And Chemical Properties Analysis
Cyclopropanecarboxylic acid anhydride has a density of 1.4±0.1 g/cm3, a boiling point of 253.6±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a flash point of 113.7±15.4 °C .科学研究应用
Catalytic Asymmetric Synthesis
Cyclopropanecarboxylic acid anhydride is used in the catalytic asymmetric synthesis of α-stereogenic carboxylic acids . These acids constitute the backbone of many natural products and therapeutic reagents, as well as privileged chiral ligands and catalysts . The content is organized by the reaction type of the carboxyl source involved, including asymmetric functionalization of substituted carboxylic acids, cyclic anhydrides, α-keto acids, substituted α,β-unsaturated acids and so on .
Chiral Copper Carbenoid Reaction
Another application of Cyclopropanecarboxylic acid anhydride is in the catalytic asymmetric synthesis of cyclopropanecarboxylic acids, which is an application of chiral copper carbenoid reaction . This reaction was published in the journal Pure and Applied Chemistry .
Tribopolymerization
Cyclopropanecarboxylic acid anhydride can readily react under the combined effect of flash heating and stress in steel tribocontacts to form tribopolymers . This reaction leads to a marked improvement in tribological performance .
作用机制
The mechanism of action of acid anhydrides, including Cyclopropanecarboxylic acid anhydride, involves nucleophilic attack on the carbonyl followed by removal of the leaving group . The reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .
安全和危害
未来方向
With ongoing advancements in organic chemistry, the role of cyclopropanecarboxylic acid, from which the anhydride is derived, as a chemical building block is expected to expand . Its strained cyclopropane ring structure offers unique reactivity that may be harnessed in novel ways in the synthesis of complex molecules .
属性
IUPAC Name |
cyclopropanecarbonyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7(5-1-2-5)11-8(10)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEPOJMTQYNFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304854 | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid anhydride | |
CAS RN |
33993-24-7 | |
| Record name | 33993-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopropanecarbonyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cyclopropanecarboxylic acid anhydride in the synthesis of the analgesic compound described in the research paper?
A1: In this study, cyclopropanecarboxylic acid anhydride is used as an acylating agent. [] It reacts with a 1,4-benzodiazocine derivative (specifically, the "nor-base") to introduce a cyclopropanecarbonyl group onto the nitrogen atom at position 9. This N-acylation step is crucial for the subsequent steps in the synthesis and ultimately contributes to the final structure of the target compound, 4-(cyclopropylmethyl)-3,4,5,6-tetrahydro-2H-1,5-methano-1, 4-benzodiazocin-9-amine (compound 6 in the paper), and its congeners. These compounds were then evaluated for their antinociceptive and opiate antagonist activities.
Q2: How does the introduction of the cyclopropanecarbonyl group, facilitated by cyclopropanecarboxylic acid anhydride, potentially impact the structure-activity relationship (SAR) of the synthesized analgesic compounds?
A2: While the paper doesn't delve deep into the specific SAR concerning the cyclopropanecarbonyl group, it's important to note that modifications to a molecule's structure can significantly impact its biological activity. [] The introduction of the cyclopropanecarbonyl group, facilitated by cyclopropanecarboxylic acid anhydride, could influence:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


